molecular formula C11H13NO2 B13146475 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

Katalognummer: B13146475
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: ONPWHMSLIPYJQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine is a chemical compound with a unique structure that includes a cyclopropane ring attached to a benzodioxin moiety

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin moiety or the cyclopropane ring are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include neurotransmitter receptors and bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of the benzodioxin moiety and the cyclopropane ring, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H13NO2/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9/h1-2,7H,3-6,12H2

InChI-Schlüssel

ONPWHMSLIPYJQL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.